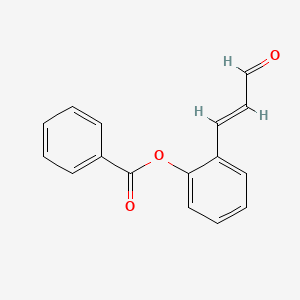

2-(3-Oxoprop-1-en-1-yl)phenyl benzoate

Description

Overview of Multifunctional Organic Molecules in Synthetic Chemistry

Multifunctional organic molecules are compounds that possess several distinct reactive sites or functional groups within a single molecular framework. The strategic integration of multiple functionalities allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures from simpler precursors. These molecules are pivotal in the development of new synthetic methodologies, providing versatile platforms for creating diverse libraries of compounds for various applications, including drug discovery and materials science. The interplay between the different functional groups can lead to unique reactivity and selectivity, making their study a fertile ground for chemical innovation.

Significance of Phenyl Benzoate (B1203000) Derivatives in Ester Chemistry

Phenyl benzoate and its derivatives are a well-established class of esters in organic chemistry. organic-chemistry.org The basic structure consists of a benzoate group attached to a phenyl ring via an ester linkage. organic-chemistry.org These compounds are not only important as synthetic intermediates but also find applications as preservatives and in the synthesis of more complex molecules like polyimides and liquid crystals. lumenlearning.comorganic-chemistry.org The ester group in phenyl benzoate can influence the reactivity of the aromatic rings and can be a handle for further chemical modifications. The synthesis of phenyl benzoate itself is a classic example of esterification, often achieved through methods like the Schotten-Baumann reaction, which involves the reaction of phenol (B47542) with benzoyl chloride in the presence of a base. masterorganicchemistry.comconicet.gov.ar

Role of α,β-Unsaturated Carbonyl Moieties in Organic Transformations

The α,β-unsaturated carbonyl moiety, also known as an enone or enal, is a highly versatile functional group in organic synthesis. This system consists of a carbon-carbon double bond conjugated with a carbonyl group. nrochemistry.com This conjugation results in a delocalized π-electron system, which activates the β-carbon towards nucleophilic attack in what is known as a conjugate or Michael addition. nrochemistry.com Enones are key substrates in a variety of important organic reactions, including Diels-Alder reactions, Nazarov cyclizations, and various condensation reactions. nrochemistry.com Their ability to undergo both 1,2-addition to the carbonyl carbon and 1,4-conjugate addition to the β-carbon provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Research Landscape of Conjugated Ester-Enone Systems

Molecules that contain both an ester and an enone functionality, such as 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate, represent a fascinating class of conjugated systems. The electronic interplay between the electron-withdrawing ester and the enone moiety can lead to complex reactivity patterns. Research into such systems often focuses on their synthesis and their utility as building blocks for more complex heterocyclic and carbocyclic structures. Chalcones, which are 1,3-diaryl-2-propen-1-ones, are a widely studied class of compounds that share the α,β-unsaturated carbonyl core and have been investigated for a broad range of biological activities. The synthesis of these systems is often accomplished through base-catalyzed condensation reactions like the Claisen-Schmidt condensation. nih.gov

Scope and Objectives of Research on this compound

The specific research interest in This compound lies in its potential as a versatile intermediate in organic synthesis. The presence of the reactive enone system, coupled with the phenyl benzoate backbone, offers multiple sites for chemical modification. Research objectives concerning this molecule would likely include the development of efficient and stereoselective synthetic routes to access it and its derivatives. Furthermore, exploring its reactivity in various organic transformations, such as cycloadditions, conjugate additions, and multicomponent reactions, would be a key area of investigation to unlock its potential for creating novel molecular scaffolds.

Chemical Identity and Properties

The fundamental chemical information for This compound is summarized in the table below, based on available database entries. nrochemistry.com

| Identifier | Value |

| IUPAC Name | [2-[(E)-3-oxoprop-1-enyl]phenyl] benzoate |

| Molecular Formula | C₁₆H₁₂O₃ |

| Molecular Weight | 252.27 g/mol |

| SMILES | C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=CC=O |

| InChI | InChI=1S/C16H12O3/c17-12-6-10-13-7-4-5-11-15(13)19-16(18)14-8-2-1-3-9-14/h1-12H/b10-6+ |

| InChIKey | QRGLVSPIIXTSIE-UXBLZVDNSA-N |

| CAS Number | 208118-56-3 |

Data sourced from PubChem. nrochemistry.com

Predicted Spectroscopic Data

Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 253.08592 |

| [M+Na]⁺ | 275.06786 |

| [M-H]⁻ | 251.07136 |

| [M+NH₄]⁺ | 270.11246 |

| [M+K]⁺ | 291.04180 |

Predicted Collision Cross Section (CCS) values are also available in databases like PubChemLite. Data sourced from PubChemLite. nrochemistry.com

Synthetic Approaches

A direct, published synthetic protocol for This compound is not available in the reviewed scientific literature. However, its synthesis can be logically proposed through established organic reactions, likely involving a two-step process:

Formation of the Phenyl Benzoate Intermediate: The synthesis would likely begin with the formation of 2-formylphenyl benzoate . This can be achieved by the esterification of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with benzoyl chloride.

Construction of the Enone Moiety: The aldehyde group of 2-formylphenyl benzoate can then be converted into the α,β-unsaturated aldehyde. Several methods are suitable for this transformation:

Claisen-Schmidt Condensation: This reaction involves the base-catalyzed condensation of an aldehyde or ketone with another carbonyl compound. In this case, 2-formylphenyl benzoate could be reacted with acetaldehyde (B116499) in the presence of a base like sodium hydroxide (B78521) to form the target enal. nih.gov

Wittig Reaction: The Wittig reaction provides a reliable method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium (B103445) ylide. wikipedia.org The reaction of 2-formylphenyl benzoate with an appropriate phosphorus ylide, such as formylmethylenetriphenylphosphorane, would yield the desired product.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.org It often provides excellent stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

[2-(3-oxoprop-1-enyl)phenyl] benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c17-12-6-10-13-7-4-5-11-15(13)19-16(18)14-8-2-1-3-9-14/h1-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGLVSPIIXTSIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10710002 | |

| Record name | 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10710002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208118-56-3 | |

| Record name | 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10710002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 3 Oxoprop 1 En 1 Yl Phenyl Benzoate

Reactivity of the α,β-Unsaturated Carbonyl Moiety

The α,β-unsaturated carbonyl group, or enone, is a versatile functional group found in many biologically active compounds and synthetic intermediates. chemistryviews.orgnih.govyoutube.com Its reactivity is characterized by the electrophilic nature of both the carbonyl carbon and the β-carbon, stemming from the conjugation between the C=C and C=O double bonds.

Nucleophilic Addition Reactions (e.g., Michael Additions)

The Michael addition, a type of conjugate addition, is a cornerstone reaction for α,β-unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.org In this reaction, a nucleophile (the Michael donor) adds to the electrophilic β-carbon of the enone system (the Michael acceptor). masterorganicchemistry.com This process is thermodynamically controlled and widely used for the formation of carbon-carbon bonds under mild conditions. wikipedia.orgorganic-chemistry.org

The mechanism involves three main steps:

Formation of the Nucleophile: A base abstracts a proton from an active methylene (B1212753) compound (the Michael donor) to generate a resonance-stabilized carbanion or enolate. wikipedia.orgyoutube.com

Conjugate Addition: The nucleophilic carbanion attacks the β-carbon of the enone system. masterorganicchemistry.comyoutube.com The resulting intermediate is an enolate.

Protonation: The enolate intermediate is protonated by the solvent or a proton source to yield the final 1,4-adduct. wikipedia.orgmasterorganicchemistry.com

A wide range of nucleophiles can act as Michael donors. For the enone system in 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate (B1203000), various nucleophiles would be expected to react. Examples of classical Michael donors are shown in the table below.

Table 1: Examples of Michael Donors for Conjugate Addition Reactions

| Michael Donor Class | Specific Example |

|---|---|

| Malonates | Diethyl malonate wikipedia.org |

| Nitroalkanes | 2-Nitropropane wikipedia.org |

| Cyanoacetates | Ethyl phenylcyanoacetate wikipedia.org |

| Ketones (via enolates) | Acetophenone organic-chemistry.org |

| Organocuprates | Gilman reagents (R₂CuLi) masterorganicchemistry.com |

| Thiols | Thiolates (RS⁻) masterorganicchemistry.com |

The use of chiral organic catalysts, such as diphenylprolinol methyl ether, can facilitate highly enantioselective Michael additions. organic-chemistry.org

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Photocycloadditions)

The enone moiety can participate in various cycloaddition reactions, providing pathways to complex cyclic structures.

Diels-Alder Reactions: The α,β-unsaturated system of a chalcone-like structure can act as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. researchgate.netnih.gov This powerful C-C bond-forming reaction is used to synthesize cyclohexene (B86901) rings, which are present in numerous natural products. nih.govacs.org The reaction typically involves the interaction of the dienophile with a conjugated diene. nih.gov While thermal methods can be used, the reaction is often promoted by Lewis acids, which coordinate to the carbonyl oxygen, lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. nih.govacs.org

Recent advancements have focused on asymmetric Diels-Alder reactions. The use of chiral Lewis acid complexes, such as those derived from boron or titanium with chiral ligands like BINOL, can achieve high enantioselectivity. acs.orgtandfonline.com These catalysts create a chiral environment that directs the approach of the diene to one face of the dienophile. tandfonline.com For instance, asymmetric Diels-Alder reactions between chalcones and isoprene (B109036) have been successfully achieved using chiral titanium complexes, affording adducts with high regioselectivity and significant enantiomeric excess. tandfonline.com

Table 2: Selected Catalytic Systems for Diels-Alder Reactions of Chalcone (B49325) Dienophiles

| Catalyst System | Diene Example | Key Finding | Reference |

|---|---|---|---|

| CoI₂/1,10-phenanthroline/ZnI₂/Bu₄NBH₄ | 2,3-dimethylbutadiene | Electron transfer-initiated cycloaddition of 2'-hydroxychalcones. | nih.gov |

| Chiral Titanium-based complexes | Isoprene | First example of asymmetric Diels-Alder with chalcone and isoprene; up to 61% ee. | tandfonline.com |

[2+2] Photocycloadditions: The reaction of two alkene-containing molecules under photochemical conditions can lead to the formation of a cyclobutane (B1203170) ring via a [2+2] cycloaddition. acs.orgresearchgate.net For enones like the one in 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate, this reaction typically proceeds through the triplet excited state, often requiring a photosensitizer. acs.org This method is a direct approach to synthesizing four-membered rings. researchgate.net Research has demonstrated that intermolecular [2+2] photocycloadditions of chalcones can be performed efficiently in water using a supramolecular photocatalytic system, which enhances the reaction by aggregating the substrates. acs.org In some cases, the reaction can proceed without a sensitizer, relying on the direct visible-light activation of the chalcone itself. researchgate.net

Photochemical Transformations and Rearrangements

Beyond [2+2] cycloadditions, the enone moiety is susceptible to other photochemical transformations. Irradiation with light can induce E/Z (cis/trans) isomerization around the double bond, which can compete with cycloaddition reactions. acs.org Additionally, other types of rearrangements and cyclizations can occur. For example, copper(II)-mediated photocyclization of chalcone analogues has been reported to yield furan-containing products via an electron-transfer process. rsc.org The presence of both a charge and an unpaired spin in a photogenerated enone radical anion can lead to different reaction pathways compared to a neutral radical, potentially enabling unique cyclizations. nih.gov

Oxidative and Reductive Pathways for the Enone System

Oxidative Pathways: The enone system can undergo oxidation, most commonly at the C=C double bond. Epoxidation of the alkene is a typical transformation, leading to an epoxy ketone. This can be achieved using various oxidizing agents such as peroxy acids. Another oxidative pathway involves the direct dehydrogenation of the corresponding saturated ketone to form the enone. nih.gov Palladium-catalyzed aerobic oxidation provides a method for this transformation, using molecular oxygen as the ultimate oxidant. nih.govorganic-chemistry.org This highlights the synthetic accessibility and relative stability of the enone functional group.

Reductive Pathways: The reduction of the α,β-unsaturated carbonyl system can proceed via several pathways, depending on the reagents and conditions.

Conjugate Reduction: Selective reduction of the C=C double bond to yield a saturated ketone can be achieved using methods like catalytic hydrogenation with specific catalysts or via hydrometallative activation. msu.edu

Carbonyl Reduction: Selective reduction of the carbonyl group to an allylic alcohol can be accomplished with reagents like sodium borohydride (B1222165) in the presence of cerium chloride (Luche reduction).

Complete Reduction: Both the alkene and carbonyl can be reduced, for example, through catalytic hydrogenation under more forcing conditions.

Modern methods utilize photocatalysis for the reduction of enones. nih.gov The use of metal polypyridyl photocatalysts in conjunction with Brønsted acid activators can generate radicals from enones, which can then undergo cyclization or other coupling reactions. nih.gov Furthermore, biocatalysis using ene-reductases from the Old Yellow Enzyme family offers a sustainable and highly stereoselective method for the asymmetric reduction of the C=C bond in enones. rsc.orgnih.gov

Reactivity of the Phenyl Benzoate Ester Moiety

The phenyl benzoate portion of the molecule is an aryl ester. Its primary mode of reactivity is nucleophilic acyl substitution at the carbonyl carbon.

Transesterification Mechanisms and Catalysis

Transesterification is the process of exchanging the alkoxy or aryloxy group of an ester with another alcohol. rsc.org For this compound, this would involve the substitution of the phenoxy group (-OPh) attached to the benzoyl carbonyl with a different alcohol or phenol (B47542). rsc.orgorganic-chemistry.org

The reaction is typically catalyzed by acids or bases. rsc.org The mechanism involves the nucleophilic attack of an alcohol on the ester's carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the leaving group (phenol, in this case).

Recent research has focused on developing more efficient and environmentally friendly catalysts for this transformation, especially for the challenging transesterification involving phenols.

Table 3: Catalytic Approaches for Transesterification of Aryl Esters

| Catalyst Type | Specific Catalyst | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Alkali Metal | K₂CO₃ | 120 °C, 1,4-dioxane | Earth-abundant catalyst for the underdeveloped transesterification of aryl esters with phenols. | rsc.org |

| Enzyme (Lipase) | Novozym 435 (immobilized Candida antarctica lipase (B570770) B) | Solvent-free, in vacuo | Higher activity for transesterification than esterification; useful for preparing lipophilic benzoates. | nih.gov |

| Benzyne-mediated | In situ generation of benzyne | Mild conditions | Benzyne promotes esterification via selective addition of carboxylic acid followed by transesterification. | organic-chemistry.org |

The reactivity in transesterification can be influenced by electronic effects. For instance, electron-withdrawing groups on the phenyl part of the leaving phenoxy group can increase the reactivity of the ester. rsc.org Lipase-catalyzed transesterification has been shown to be highly effective for preparing various alkyl benzoates from methyl benzoates and long-chain alcohols. nih.gov

Hydrolysis Pathways under Acidic and Basic Conditions

The hydrolysis of this compound, like other phenyl esters, involves the cleavage of the ester linkage to yield a phenol and a carboxylic acid or its salt. The pathway is catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is a reversible equilibrium process. libretexts.org The mechanism begins with the protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the 2-(3-oxoprop-1-en-1-yl)phenol group regenerates the acid catalyst and yields benzoic acid. Due to the reaction's reversibility, a large excess of water is typically required to drive the equilibrium toward the products. libretexts.org

The reaction products under both conditions are 2-(3-oxoprop-1-en-1-yl)phenol and either benzoic acid (under acidic conditions) or a benzoate salt (under basic conditions). libretexts.org

Fries Rearrangement and Related Intramolecular Processes

The Fries rearrangement is a standard reaction for phenolic esters, converting them into hydroxy aryl ketones through the use of a Lewis acid catalyst. wikipedia.orgsigmaaldrich.com For this compound, this intramolecular process would involve the migration of the benzoyl group from the phenolic oxygen to the aromatic ring.

The widely accepted mechanism involves the coordination of a Lewis acid (e.g., aluminum chloride, AlCl₃) to the carbonyl oxygen of the benzoyl group. wikipedia.orgorganic-chemistry.org This coordination polarizes the ester bond, facilitating its cleavage to generate an acylium carbocation and an aluminum-phenoxide complex. The highly reactive acylium ion then attacks the electron-rich aromatic ring in a classic electrophilic aromatic substitution. wikipedia.org

Given that the ortho position (C2) is already substituted, the benzoyl group can migrate to either the other ortho position (C6) or the para position (C4) relative to the oxygen atom. The regioselectivity of this rearrangement is notably dependent on reaction conditions:

Low temperatures generally favor the formation of the para-substituted product, which is often the thermodynamically more stable isomer. wikipedia.orgresearchgate.net

High temperatures tend to yield more of the ortho-substituted product, suggesting a kinetically controlled pathway. wikipedia.orgresearchgate.net

A related intramolecular process is the photo-Fries rearrangement , which occurs under photochemical excitation without a catalyst. wikipedia.orgunipv.it This reaction proceeds through a radical mechanism and can also produce ortho and para hydroxy ketones, though yields are often lower than in the thermal, acid-catalyzed version. wikipedia.orgunipv.it

| Condition | Effect on this compound Rearrangement | Primary Product Favored | Reference |

|---|---|---|---|

| Low Temperature (e.g., < 60°C) | Thermodynamic Control | 4-Hydroxy-3-(3-oxoprop-1-en-1-yl)benzophenone (para product) | wikipedia.orgresearchgate.net |

| High Temperature (e.g., > 100°C) | Kinetic Control | 2-Hydroxy-3-(3-oxoprop-1-en-1-yl)benzophenone (ortho product) | wikipedia.orgresearchgate.net |

| Lewis Acid Catalyst (e.g., AlCl₃) | Required for thermal rearrangement; facilitates acylium ion formation. | Both, depending on temperature | sigmaaldrich.comorganic-chemistry.org |

| UV Light | Initiates photo-Fries rearrangement via a radical mechanism. | Mixture of ortho and para products | wikipedia.orgunipv.it |

Interplay of Functional Groups: Ortho-Effects and Conjugation Phenomena

The reactivity of this compound is dictated by a complex interplay between its constituent functional groups, primarily the ester, the benzoyl ring, the substituted phenyl ring, and the ortho-(3-oxoprop-1-en-1-yl) group.

Electronic Effects on Reactivity (Resonance and Field Effects)

The electronic landscape of the molecule is shaped by competing inductive and resonance effects. nih.gov

Ester Group: The ester linkage exhibits dual electronic behavior. The carbonyl portion is electron-withdrawing via induction and resonance. Conversely, the phenolic oxygen atom possesses lone pairs that can be donated into the attached phenyl ring through resonance, an activating effect that directs electrophilic attack to the ortho and para positions. reddit.comlibretexts.org

Ortho-Substituent: The 2-(3-oxoprop-1-en-1-yl) group is a potent electron-withdrawing group. The aldehyde's carbonyl and the conjugated π-system of the propene chain pull electron density from the phenyl ring through resonance. This deactivating effect reduces the nucleophilicity of the ring to which it is attached.

Benzoyl Group: The phenyl ring of the benzoyl group is deactivated by the electron-withdrawing nature of the adjacent ester carbonyl. nih.gov

These combined effects mean that for electrophilic substitution reactions on the phenolic ring, the activating effect of the ester oxygen is in competition with the strong deactivating effect of the ortho-(3-oxoprop-1-en-1-yl) substituent.

Steric Hindrance in Reaction Pathways

The placement of the bulky (3-oxoprop-1-en-1-yl) group at the ortho position introduces significant steric hindrance. rsc.org This steric bulk can physically block or slow the approach of reagents to nearby reaction centers.

In Hydrolysis: The substituent may partially shield the ester's carbonyl carbon from nucleophilic attack by water or hydroxide (B78521) ions, potentially slowing the rate of hydrolysis compared to an unsubstituted phenyl benzoate.

In Fries Rearrangement: Steric hindrance strongly influences the regioselectivity of the benzoyl group migration. The path to the adjacent ortho position (C6) is sterically crowded by the existing C2 substituent. Consequently, migration to the less hindered para position (C4) is generally more favorable. This effect can be used to selectively synthesize the para-hydroxy ketone derivative. rsc.org

Ancillary Group Participation

Ancillary group participation, or neighboring group participation (NGP), is the interaction of a nearby functional group within the same molecule to assist in a reaction, often increasing the reaction rate. wikipedia.orgvedantu.com In this compound, the π-electrons of the carbon-carbon double bond in the ortho-substituent are suitably positioned to act as an internal nucleophile. wikipedia.orgvedantu.com

During reactions involving the departure of the benzoate group (e.g., solvolysis), the alkene's π-bond could attack the carbon bearing the ester, displacing the leaving group and forming a cyclic intermediate. This process, known as anchimeric assistance, can significantly accelerate the reaction rate compared to a saturated analogue that lacks the participating π-system. wikipedia.orglibretexts.org This participation would likely proceed through two successive Sₙ2-like steps, potentially influencing the stereochemical outcome of the reaction if a chiral center were present. libretexts.org

Kinetic and Thermodynamic Studies of Transformations Involving this compound

While specific kinetic and thermodynamic data for this compound are not extensively documented, the rate and equilibrium of its transformations can be predicted based on established principles. rsc.org

Kinetic Factors: The rates of reaction are governed by the electronic and steric factors previously discussed.

Hydrolysis: The reaction rate would be a composite of steric hindrance from the ortho group (a rate-decreasing factor) and potential neighboring group participation from the alkene π-bond (a rate-increasing factor). The dominant effect would depend on the specific reaction conditions.

Fries Rearrangement: The reaction rate is highly dependent on the concentration of the Lewis acid catalyst and the temperature. researchgate.net Higher temperatures increase the rate but can also favor the kinetically controlled ortho-rearranged product over the more thermodynamically stable para product. researchgate.net

Thermodynamic Factors: Thermodynamics governs the relative stability of reactants and products, determining the position of equilibrium.

Hydrolysis: Base-catalyzed hydrolysis is essentially irreversible and proceeds to completion due to the formation of the highly stable carboxylate salt. libretexts.org Acid-catalyzed hydrolysis is a reversible equilibrium.

Fries Rearrangement: In the Fries rearrangement, the para-rearranged product is typically the more thermodynamically stable isomer due to reduced steric strain compared to the ortho product. Therefore, under conditions that allow for equilibrium to be reached (e.g., lower temperatures over longer reaction times), the para product is expected to be dominant. wikipedia.org

| Factor | Influence on Reaction Rate (Kinetics) | Influence on Product Stability (Thermodynamics) | Reference |

|---|---|---|---|

| Electronic Effects (ortho-group) | Electron-withdrawing nature decreases nucleophilicity of the phenyl ring, slowing electrophilic attack. | Affects the stability of charged intermediates and final products. | nih.govlibretexts.org |

| Steric Hindrance (ortho-group) | Slows approach of reagents to the ester carbonyl and the adjacent C6 position on the ring. | Destabilizes the ortho-rearranged Fries product relative to the para product. | rsc.orgrsc.org |

| Neighboring Group Participation | May accelerate ester cleavage via anchimeric assistance from the alkene π-bond. | Leads to the formation of a cyclic intermediate, which dictates the subsequent reaction pathway. | wikipedia.orglibretexts.org |

| Temperature | Increases all reaction rates. Higher temperatures can favor the kinetically controlled ortho-Fries product. | At equilibrium, lower temperatures favor the more stable para-Fries product. | researchgate.net |

Determination of Reaction Rates and Rate Laws

Rate Law for Michael Addition: Rate = k [this compound] [Nucleophile]

Similarly, the base-catalyzed hydrolysis (saponification) of the phenyl benzoate ester group also generally follows a second-order rate law, being first order in the ester and first order in the hydroxide ion. bartleby.comresearchgate.net

Rate Law for Saponification: Rate = k [this compound] [OH⁻]

The rate constant, k, for each of these reactions would be specific to the reaction conditions, including temperature, solvent, and the nature of the nucleophile. pressbooks.pubphotophysics.com For instance, the rate of Michael addition is highly dependent on the nucleophile's reactivity, with softer nucleophiles generally favoring 1,4-addition. youtube.com The rate of ester hydrolysis is significantly influenced by the pH of the solution. semanticscholar.orgiitd.ac.in

Interactive Data Table 1: Hypothetical Rate Constants for Reactions of this compound with Different Nucleophiles at 25°C

This table presents plausible rate constants for the two primary reaction pathways of this compound, based on data for analogous compounds.

| Reaction Type | Nucleophile | Solvent | Hypothetical Rate Constant (k) [M⁻¹s⁻¹] |

| Michael Addition | Thiophenol | Ethanol | 1.5 x 10⁻² |

| Michael Addition | Piperidine | Acetonitrile | 8.0 x 10⁻³ |

| Saponification | NaOH | 70% Aqueous Dioxane | 2.5 x 10⁻¹ |

| Saponification | KOH | 85% Aqueous Ethanol | 3.1 x 10⁻¹ |

Activation Energy and Transition State Analysis

The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a key factor in determining the reaction rate. It corresponds to the energy of the transition state, which is the highest energy point along the reaction coordinate.

Michael Addition Transition State: The conjugate addition of a nucleophile to the α,β-unsaturated aldehyde proceeds through a transition state leading to a resonance-stabilized enolate intermediate. libretexts.orgfiveable.me The negative charge is delocalized across the oxygen atom and the α-carbon. The activation energy for this process is influenced by the nucleophile's strength and the stability of the developing negative charge in the transition state. researchgate.net For example, the activation energy for the addition of thiols to α,β-unsaturated systems is generally low due to the high nucleophilicity of the thiolate anion.

Ester Hydrolysis Transition State: The alkaline hydrolysis of the phenyl benzoate moiety proceeds via a tetrahedral intermediate. The transition state involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. researchgate.netnih.gov This process has a specific activation energy that must be overcome. For the thermal decomposition of benzoate species to form benzene, an activation energy of approximately 29 kcal/mol has been observed in specific contexts. nih.gov Studies on the hydrolysis of phenyl acetate (B1210297) have reported activation energies in the range of 65.6 to 70.3 kJ/mol. stanford.edu

Interactive Data Table 2: Representative Activation Energies for Analogous Reactions

This table provides typical activation energy ranges for reactions analogous to those expected for this compound.

| Reaction Type | Analogous System | Typical Activation Energy (Ea) [kJ/mol] |

| Michael Addition | Thiol addition to an enone | 40 - 60 |

| Michael Addition | Amine addition to an enone | 50 - 75 |

| Ester Hydrolysis | Alkaline hydrolysis of phenyl benzoates | 55 - 65 |

| Ester Hydrolysis | Acid-catalyzed hydrolysis of phenyl benzoates | 70 - 85 |

Equilibrium Constants and Product Distribution Control

The product distribution in reactions of this compound can be governed by either kinetic or thermodynamic control. libretexts.org

Kinetic vs. Thermodynamic Control in Addition Reactions: In the context of the α,β-unsaturated system, nucleophilic addition can yield two different products: the 1,2-addition product (attack at the carbonyl carbon) and the 1,4-addition product (attack at the β-carbon). rsc.org

Kinetic Control: This is favored by irreversible conditions, such as the use of strong, hard nucleophiles (e.g., organolithium reagents) and low temperatures. The product that is formed fastest will predominate. Generally, 1,2-addition is faster. libretexts.org

Thermodynamic Control: This is favored by reversible conditions, such as the use of weaker, soft nucleophiles (e.g., thiols, amines) and higher temperatures. The most stable product will be the major product. The 1,4-adduct is typically the more thermodynamically stable product. organic-chemistry.orglibretexts.org

Equilibrium in Ester Hydrolysis: The hydrolysis of the phenyl benzoate ester is a reversible reaction. bartleby.comchegg.com

C₆H₅COOC₆H₄R + H₂O ⇌ C₆H₅COOH + HOC₆H₄R (where R is -CH=CHCHO)

In acidic or neutral conditions, an equilibrium will be established. However, under basic conditions (saponification), the carboxylic acid formed is deprotonated to a carboxylate salt. This removes the carboxylic acid from the equilibrium, driving the reaction to completion. bartleby.com The position of the equilibrium is described by the equilibrium constant (Keq), which is the ratio of the rate constants for the forward and reverse reactions. A large Keq indicates that the formation of products is favored.

Interactive Data Table 3: Estimated Equilibrium Constants (Keq) for Analogous Reactions at 25°C

This table shows plausible equilibrium constants for the key reactions, highlighting the factors that influence product favorability.

| Reaction | Conditions | Estimated Keq | Predominant Species at Equilibrium |

| Michael Addition (Thiol) | Reversible, thermodynamic control | > 10³ | 1,4-adduct |

| 1,2-Addition (Grignard) | Irreversible, kinetic control | N/A (product ratio kinetically determined) | 1,2-adduct |

| Ester Hydrolysis | Acidic (pH 4) | ~ 0.5 | Ester and hydrolysis products |

| Ester Hydrolysis | Basic (pH 12) | > 10⁵ | Carboxylate and phenolate (B1203915) salts |

Theoretical and Computational Chemical Investigations of 2 3 Oxoprop 1 En 1 Yl Phenyl Benzoate

Electronic Structure and Bonding Analysis

The electronic characteristics of a molecule are fundamental to its chemical behavior. Analyses such as Frontier Molecular Orbital (HOMO-LUMO) theory, charge distribution mapping, and Natural Bond Orbital (NBO) analysis illuminate the reactivity, stability, and bonding interactions within the molecular structure. These investigations are typically performed using DFT methods, with functionals like B3LYP and basis sets such as 6-311++G(d,p), which provide a reliable balance of accuracy and computational cost for organic molecules.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. tandfonline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. acs.org

For 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate (B1203000), the HOMO is expected to be localized primarily on the phenyl benzoate moiety, particularly the phenoxy group, which is electron-rich. The LUMO, conversely, would likely be distributed across the propenal group, which contains electron-withdrawing carbonyl and vinyl functionalities. This distribution would indicate that the molecule is prone to nucleophilic attack at the propenal end and electrophilic attack at the benzoate end.

Table 1: Theoretical Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.45 | Represents the electron-donating capacity. |

| LUMO Energy | -2.15 | Represents the electron-accepting capacity. |

Note: The values in this table are illustrative, based on typical results for similar chalcone (B49325) and benzoate derivatives from computational studies.

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule, highlighting electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack.

For 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate, the MEP would show the most negative potential localized around the oxygen atoms of the carbonyl and ester groups, as these are the most electronegative atoms. The hydrogen atoms of the aromatic rings and the vinyl group would exhibit positive potential. This mapping is invaluable for predicting how the molecule will interact with other polar molecules and biological receptors.

Natural Bond Orbital (NBO) Analysis

In this compound, significant stabilization energies would be expected from the delocalization of lone pair electrons on the oxygen atoms into the antibonding orbitals of adjacent carbon-carbon and carbon-oxygen bonds (π). For instance, the interaction between the lone pair of the ester oxygen and the π orbital of the carbonyl group (n → π*) is a classic example of resonance stabilization. Similarly, delocalization between the π orbitals of the phenyl rings and the propenal group would contribute to the planarity and stability of the conjugated system.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are as important as its electronic properties in determining its function. Conformational analysis and molecular dynamics simulations provide insights into the molecule's preferred shapes and its behavior over time.

Potential Energy Surface Mapping for Rotational Isomers

The structure of this compound is characterized by several rotatable single bonds, leading to various possible conformations (rotational isomers). The most significant rotations would be around the C-O bond of the ester linkage and the C-C bonds connecting the phenyl rings to the propenal group.

A potential energy surface (PES) map can be generated by systematically rotating these bonds and calculating the energy of the resulting conformation. Studies on the related molecule, phenyl benzoate, have shown that rotation around the ester and phenyl-carbonyl bonds has distinct energy barriers. nih.govacs.orgnih.gov For this compound, the PES would likely reveal one or two low-energy conformations, corresponding to the most stable arrangements of the molecule. The barriers to rotation would indicate the rigidity of the structure.

Table 2: Predicted Rotational Energy Barriers

| Rotational Bond | Dihedral Angle | Predicted Energy Barrier (kcal/mol) |

|---|---|---|

| Phenyl-C(O) | C-C-C=O | ~5-7 |

| (O=)C-O | C-O-C-C | ~6-8 |

Note: These values are estimations based on computational studies of phenyl benzoate and similar chalcones.

Dynamic Behavior and Flexibility of the Molecular Structure

Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of a molecule over time, providing a more realistic picture of its flexibility than static models. nih.gov An MD simulation would track the atomic movements of this compound in a simulated environment (e.g., in a solvent like water or chloroform) at a given temperature.

The simulation would likely show that the phenyl rings and the propenal group undergo torsional fluctuations around the connecting single bonds. Analysis of the simulation trajectory can provide information on the average bond lengths, bond angles, and dihedral angles, as well as identify persistent intramolecular hydrogen bonds or other non-covalent interactions that stabilize certain conformations. Such simulations are particularly useful for understanding how the molecule might adapt its shape to fit into the active site of an enzyme or a receptor. rsc.org

Reaction Pathway Elucidation and Transition State Calculations

Understanding the formation and reactivity of this compound necessitates a detailed analysis of its reaction pathways. Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to map out these pathways and identify the energetic barriers involved.

DFT is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, which can be synthesized via a Claisen-Schmidt condensation, DFT can model the reaction mechanism step-by-step.

Researchers typically employ a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) to perform these calculations. This combination provides a good balance between accuracy and computational cost for organic molecules. The study of the reaction pathway would involve identifying the structures of the reactants, intermediates, transition states, and products.

For a reaction like the Claisen-Schmidt condensation leading to a chalcone-like structure, the mechanism involves several key steps:

Enolate Formation: The first step is the deprotonation of a ketone by a base (e.g., hydroxide) to form an enolate. DFT calculations can determine the proton affinity and the stability of the resulting enolate.

Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. DFT is used to locate the transition state for this C-C bond-forming step.

Protonation: The resulting alkoxide is protonated, typically by water, to form a β-hydroxy ketone intermediate.

Dehydration: Finally, a subsequent protonation and elimination of a water molecule yields the α,β-unsaturated ketone product.

Each of these steps has an associated transition state, which represents the highest energy point along the reaction coordinate for that step. Locating these transition states is a primary goal of DFT mechanism studies.

Once the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface have been located and optimized using DFT, their energies can be calculated. This allows for the construction of a reaction energy profile.

The key energetic parameters derived from these calculations are:

Activation Energy (ΔE‡): The energy difference between the reactants and the transition state. This value is crucial for determining the reaction rate.

These calculations are often performed in both the gas phase and in a solvent to model real-world reaction conditions. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into the DFT calculations to account for the effect of the solvent on the energetics.

Table 1: Hypothetical Energetic Data for the Formation of a Chalcone-like Compound

| Reaction Step | ΔE‡ (kcal/mol) - Gas Phase | ΔE‡ (kcal/mol) - Solvated | ΔErxn (kcal/mol) - Gas Phase | ΔErxn (kcal/mol) - Solvated |

|---|---|---|---|---|

| Enolate Formation | 15.2 | 12.8 | 5.4 | 3.1 |

| Nucleophilic Attack | 10.5 | 8.9 | -20.1 | -22.5 |

| Dehydration | 25.8 | 22.3 | -10.3 | -12.7 |

Prediction of Spectroscopic Parameters (Methodological Focus)

Computational methods are invaluable for predicting the spectroscopic properties of molecules. These predictions can aid in the identification and characterization of newly synthesized compounds like this compound.

Theoretical IR and Raman spectra are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)), yield the vibrational frequencies and intensities.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor (typically around 0.96 for B3LYP) to the computed frequencies to improve agreement with experimental data.

The predicted spectrum for this compound would show characteristic peaks for:

C=O stretching: From the benzoate ester and the enone moiety.

C=C stretching: From the aromatic rings and the enone backbone.

C-H stretching and bending: From the aromatic and vinylic hydrogens.

NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a widely used approach. These calculations are also typically performed using DFT.

The chemical shifts are calculated relative to a reference compound, usually tetramethylsilane (B1202638) (TMS). The process involves:

Optimizing the geometry of the molecule of interest (this compound).

Optimizing the geometry of TMS at the same level of theory.

Calculating the absolute shielding tensors for both molecules.

Subtracting the calculated shielding of the molecule from the shielding of TMS to obtain the chemical shift.

These predicted chemical shifts for ¹H and ¹³C NMR can be instrumental in confirming the structure of the compound.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| C1 | 190.5 | Enone C=O |

| C2 | 165.2 | Ester C=O |

| C3 | 145.1 | Enone Cβ |

| C4 | 124.8 | Enone Cα |

| C5-C16 | 120-140 | Aromatic Carbons |

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic absorption spectra of molecules. TD-DFT calculates the excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths, which relate to the intensity of the absorption.

By performing TD-DFT calculations, one can predict the UV-Visible spectrum of this compound. These calculations would identify the key electronic transitions, such as:

π → π transitions:* Associated with the conjugated system of the aromatic rings and the enone moiety. These are typically high-intensity absorptions.

n → π transitions:* Involving the non-bonding electrons on the oxygen atoms of the carbonyl groups. These are generally lower in intensity.

The choice of functional and basis set, as well as the inclusion of solvent effects, is crucial for obtaining accurate predictions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are fundamental computational tools in modern chemistry and drug discovery. These methods aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities or physical properties. For the compound this compound, which belongs to the chalcone class of compounds, QSAR and QSPR models can provide valuable insights into its potential biological efficacy and physicochemical behavior.

The core principle of QSAR/QSPR lies in the hypothesis that the activity or property of a molecule is a function of its molecular structure. By quantifying structural features into numerical values known as descriptors, it is possible to build predictive models. These descriptors can be broadly categorized into several types:

Constitutional Descriptors: These are the simplest descriptors and reflect the molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are 2D descriptors that describe the atomic connectivity within the molecule, such as branching indices and connectivity indices.

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of atoms, including molecular volume, surface area, and principal moments of inertia. jst.go.jp

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide information about the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. nih.govresearchgate.netuobasrah.edu.iq

Physicochemical Descriptors: These describe properties like lipophilicity (logP), solubility, and polarizability. nih.gov

For chalcone derivatives and phenyl benzoates, several studies have highlighted the importance of specific descriptors in predicting their biological activities.

Key QSAR Descriptors for Chalcone Derivatives

Research on various chalcone derivatives has identified several key descriptors that influence their biological activities, such as antimycobacterial and antibacterial effects. nih.govresearchgate.net

Electronic Descriptors: The energies of the frontier molecular orbitals, HOMO and LUMO, are frequently identified as critical. A lower HOMO energy is often associated with increased activity, suggesting that the molecule's ability to donate electrons in a charge-transfer complex is important. nih.govresearchgate.net The energy gap between HOMO and LUMO (ΔΕ) is also a significant indicator of molecular reactivity and stability. uobasrah.edu.iq

Steric and Shape Descriptors: Molar refractivity (MR) and molecular volume have been shown to play a role in the biological activity of chalcones. nih.govnih.gov These descriptors relate to the size and shape of the molecule, which can influence its binding to a biological target.

Topological and Connectivity Indices: Kier & Hall chi connectivity indices and Jurs descriptors, which are related to partial surface area, have been successfully used to develop predictive QSAR models for antituberculosis activity of chalcones. jst.go.jp

Key QSAR Descriptors for Phenyl Benzoates

Studies on phenyl benzoate derivatives have also pointed to specific descriptors that are crucial for understanding their structure-activity relationships, particularly in areas like skin sensitization. nih.gov

Lipophilicity: The calculated logarithm of the partition coefficient (ClogP) is a key parameter. nih.gov This descriptor is a measure of the molecule's hydrophobicity and is critical for its ability to penetrate biological membranes.

Molecular Volume: Similar to chalcones, the molecular volume is an important descriptor for phenyl benzoates, indicating the significance of molecular size in their biological interactions. nih.gov

The table below summarizes some of the important QSAR/QSPR descriptors that would be relevant for the theoretical investigation of this compound, based on findings for related chalcone and phenyl benzoate structures.

| Descriptor Class | Specific Descriptor | General Influence on Activity/Property (based on related compounds) |

| Quantum Chemical | Energy of HOMO (EHOMO) | Lower values often correlate with higher biological activity. nih.govresearchgate.net |

| Energy of LUMO (ELUMO) | Can influence electron-accepting capabilities. | |

| HOMO-LUMO Energy Gap (ΔΕ) | Relates to chemical reactivity and stability. uobasrah.edu.iq | |

| Dipole Moment | Influences polarity and intermolecular interactions. | |

| Geometrical | Molecular Volume | Important for steric interactions and binding. nih.gov |

| Molar Refractivity (MR) | Relates to the volume occupied by a molecule and its polarizability. nih.gov | |

| Physicochemical | LogP (Lipophilicity) | Crucial for membrane permeability and reaching biological targets. nih.gov |

| Topological | Jurs Descriptors | Related to charge partial surface areas, have been predictive for antitubercular activity. jst.go.jp |

| Chi Connectivity Indices | Describe molecular branching and connectivity. jst.go.jp |

The development of a robust QSAR model for this compound and its analogues would involve the calculation of a wide range of these descriptors. Subsequently, statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or machine learning algorithms would be employed to select the most relevant descriptors and build a predictive equation. Such models are invaluable for guiding the synthesis of new derivatives with potentially enhanced biological activities or desired physicochemical properties.

Advanced Spectroscopic and Analytical Methodologies in the Study of 2 3 Oxoprop 1 En 1 Yl Phenyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules like 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate (B1203000). It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial insights into the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons and their integrations correspond to the number of protons of each type. The chemical shifts (δ) are indicative of the electronic environment, and signal splitting (multiplicity) reveals information about neighboring protons. For 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate, the aldehydic proton is expected to appear at a characteristic downfield shift (around 9-10 ppm), while the vinyl protons of the propenal group would resonate in the olefinic region (typically 6-8 ppm). The aromatic protons would also appear in the downfield region (7-8.5 ppm).

While specific experimental data for this compound is not widely available, a predicted ¹H NMR spectrum in D₂O shows a complex pattern of signals in the aromatic and vinylic regions. np-mrd.org

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For the title compound, COSY would be instrumental in tracing the connectivity of the vinyl protons on the propenal chain and establishing the relationships between adjacent protons on the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms with their attached protons. youtube.com It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com It is particularly powerful for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbons of the ester and aldehyde groups, and the carbons at the points of substitution on the aromatic rings. For instance, correlations would be expected between the vinyl protons and the aldehydic carbonyl carbon, and between the aromatic protons and the ester carbonyl carbon. youtube.comyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is critical for determining the stereochemistry of the double bond in the prop-1-en-1-yl moiety. A cross-peak between the aldehydic proton and the adjacent vinyl proton would confirm a specific spatial arrangement.

A theoretical analysis of the related compound phenyl benzoate provides some insight into the expected chemical shifts for the benzoate portion of the molecule. chemicalbook.com

Solid-State NMR for Polymorphic Studies

Solid-State NMR (ssNMR) is a powerful tool for studying the structure and dynamics of materials in the solid state. For this compound, ssNMR could be employed to investigate polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties, and ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments, can differentiate between them as the chemical shifts of carbon atoms are sensitive to the local crystalline environment. This technique provides insights into the number of non-equivalent molecules in the crystal's asymmetric unit and differences in molecular conformation and packing.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the parent ion. For this compound (C₁₆H₁₂O₃), the exact monoisotopic mass is 252.07864 Da. uni.lu HRMS would be expected to produce a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) that corresponds very closely to this calculated value, thereby confirming the molecular formula. Predicted m/z values for various adducts have been calculated, such as [M+H]⁺ at 253.08592 and [M+Na]⁺ at 275.06786. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 253.08592 |

| [M+Na]⁺ | 275.06786 |

| [M-H]⁻ | 251.07136 |

| [M+NH₄]⁺ | 270.11246 |

| [M+K]⁺ | 291.04180 |

| [M]⁺ | 252.07809 |

| Predicted mass-to-charge ratios for various adducts of this compound. Data from PubChemLite. uni.lu |

Tandem Mass Spectrometry for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. researchgate.netnih.gov This technique provides detailed structural information by revealing the compound's fragmentation pathways.

For this compound, characteristic fragmentation patterns would be expected. The NIST WebBook entry for the related phenyl benzoate shows major fragments at m/z 105 (benzoyl cation, [C₆H₅CO]⁺) and m/z 77 (phenyl cation, [C₆H₅]⁺), arising from the cleavage of the ester bond. nist.gov A similar fragmentation would be anticipated for the title compound. Other likely fragmentation pathways could involve the loss of the formyl group (-CHO) from the propenal side chain. The study of these fragmentation patterns allows for the piecing together of the molecular structure and confirms the presence of the key functional groups. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups, providing a molecular fingerprint.

For this compound, the IR and Raman spectra would exhibit characteristic bands for its constituent functional groups. researchgate.net

Carbonyl (C=O) Stretching: Two distinct C=O stretching vibrations would be expected. The ester carbonyl typically appears in the range of 1735-1750 cm⁻¹, while the α,β-unsaturated aldehyde carbonyl would be found at a slightly lower frequency, around 1680-1705 cm⁻¹. The conjugation lowers the vibrational frequency compared to a saturated aldehyde.

Alkene (C=C) Stretching: A band corresponding to the C=C double bond of the propenal group would be present in the 1600-1650 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the two aromatic rings would give rise to a series of bands, typically in the 1450-1600 cm⁻¹ range.

C-O Stretching: The ester C-O stretching vibrations are expected to produce strong bands in the 1100-1300 cm⁻¹ region.

Aldehydic C-H Stretching: The C-H stretch of the aldehyde group typically shows two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

While a specific spectrum for the title compound is not available, the IR spectrum of phenyl benzoate shows a strong ester C=O stretch around 1730 cm⁻¹ and aromatic C=C stretching bands. researchgate.netnih.govnist.gov Similarly, Raman spectroscopy, which is particularly sensitive to non-polar bonds, would clearly show the C=C and aromatic ring vibrations. chemicalbook.com

| Functional Group | Typical IR Frequency Range (cm⁻¹) | Expected Vibrations in the Title Compound |

| Aldehyde C-H | 2700-2850 (two bands) | Present |

| Aromatic C-H | 3000-3100 | Present |

| Ester C=O | 1735-1750 | Present |

| Aldehyde C=O (conjugated) | 1680-1705 | Present |

| Alkene C=C | 1600-1650 | Present |

| Aromatic C=C | 1450-1600 | Present |

| Ester C-O | 1100-1300 | Present |

| Typical infrared absorption frequencies for the functional groups present in this compound. researchgate.netnih.govnist.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Extent

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for investigating the electronic transitions within this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are indicative of the molecule's electronic structure, particularly the extent of its conjugated π-system.

Chalcones, including this compound, are characterized by a core structure of two aromatic rings linked by an α,β-unsaturated carbonyl system. This extended conjugation gives rise to distinct absorption bands in the UV-Vis spectrum. Typically, chalcones exhibit two primary absorption bands. nih.gov The first, appearing at shorter wavelengths (Band I), is generally attributed to the benzoyl moiety, while the second, more intense band at longer wavelengths (Band II) corresponds to the cinnamoyl system. nih.gov The electronic transitions responsible for these absorptions are primarily π → π* transitions, indicative of the delocalized electron system across the molecule. nih.gov

Table 1: Typical UV-Vis Absorption Data for Chalcone (B49325) Derivatives This table presents representative data for analogous chalcone compounds to illustrate the typical absorption ranges.

| Chalcone Derivative Analogue | Solvent | Band I (λmax, nm) | Band II (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) |

| Generic Chalcone | Ethanol | ~220-270 | ~340-390 | 21,000 - 56,000 nih.gov |

| 4,4'-dialkoxychalcones | Chloroform | ~276 | ~340 | Not Specified koreascience.kr |

| Hydroxy/Methoxy Chalcones | Various | ~220-270 | ~340-390 | Not Specified researchgate.net |

The high molar absorptivity values observed for chalcones underscore their strong light-absorbing capabilities, a direct consequence of their extensive conjugated system. nih.gov

The extended π-system of chalcones not only dictates their static UV-Vis absorption but also makes them susceptible to photochemical transformations, leading to photochromic behavior. Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. For chalcones, this often involves E/Z (trans/cis) isomerization around the α,β-double bond upon irradiation with specific wavelengths of UV light. researchgate.net

Studies on chalcone derivatives have demonstrated that irradiation with UV light, for example at 365 nm, can lead to a decrease in the intensity of the main absorption band corresponding to the thermodynamically stable E-isomer. koreascience.kr This is often accompanied by an increase in absorption at shorter wavelengths, indicative of the formation of the Z-isomer. researchgate.net This process can be reversible, with the Z-isomer thermally reverting to the more stable E-isomer or being photochemically converted back by irradiation at a different wavelength (e.g., 254 nm). koreascience.kr The sensitivity to specific wavelengths is a key characteristic of this behavior. For instance, UVB radiation might significantly affect chalcones that absorb in that region, while those absorbing primarily in the UVA region show greater photostability under UVB irradiation. researchgate.net

In addition to isomerization, some chalcones can undergo photodimerization upon UV exposure, forming cyclobutane (B1203170) derivatives. researchgate.net This process is also highly dependent on the wavelength of irradiation and the specific molecular structure. The photochromic properties of this compound would be influenced by its specific substitution pattern, which affects the energy barrier for isomerization and the relative stabilities of the E and Z isomers.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides invaluable information on bond lengths, bond angles, and torsion angles, thereby confirming the molecular conformation of this compound. For chalcones, a key structural feature revealed by crystallography is the conformation around the single bond connecting the carbonyl group and the α,β-double bond, which can be either s-cis or s-trans.

Crystallographic studies of numerous chalcone derivatives have shown that they can adopt either of these conformations, and the preference is often influenced by the substitution pattern on the aromatic rings. researchgate.net The planarity of the molecule is another critical aspect; while the conjugated system favors planarity, steric hindrance between substituents can cause the phenyl rings to twist out of the plane of the enone bridge.

While a specific crystal structure for this compound is not available in the searched literature, data from analogous compounds provide insight into the expected structural features. For example, a study on alkoxy-chalcones revealed a monoclinic crystal system with a C2/c space group for (E)-1-(4-ethylphenyl)-3-(4-(heptyloxy)phenyl)prop-2-en-1-one. researchgate.net The analysis of crystal packing reveals how molecules interact in the solid state through non-covalent interactions such as hydrogen bonds and π-π stacking, which are crucial for the formation of the supramolecular architecture. niscpr.res.in

Table 2: Representative Crystallographic Data for a Chalcone Analogue Data for (2E)-3-(2,3-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, a representative chalcone derivative. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 8.6125 |

| b (Å) | 12.3005 |

| c (Å) | 14.8416 |

| β (°) | 103.97 |

| Volume (ų) | 1525.79 |

| Z (molecules/unit cell) | 4 |

This data provides a quantitative description of the unit cell, the fundamental repeating unit of the crystal lattice.

Chromatographic Techniques for Purity Assessment and Isolation of Isomers (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful in this regard.

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of chalcones. Reversed-phase HPLC, often employing a C18 column, is a standard method for determining the purity of a sample and quantifying its components. oak.go.kr The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. oak.go.kr

A significant application of HPLC in chalcone chemistry is the separation of isomers. Chalcones can exist as E and Z diastereomers, and if a chiral center is present, as enantiomers. Specialized chiral stationary phases (CSPs) in HPLC can be used to resolve enantiomers, which is critical as different stereoisomers can have distinct biological activities. nih.gov Furthermore, HPLC methods have been developed to separate the isomeric flavanone (B1672756) form from its 2'-hydroxychalcone (B22705) precursor. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. In GC, the sample is vaporized and separated based on its volatility and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, including the molecular weight and fragmentation pattern, which aids in structural elucidation.

The fragmentation of chalcones in MS is well-studied. Common fragmentation pathways involve the cleavage of the bonds adjacent to the carbonyl group, leading to characteristic fragment ions corresponding to the A and B rings. oak.go.krnih.govresearchgate.net For instance, the fragmentation of protonated chalcones often involves losses of the phenyl groups and carbon monoxide. nih.gov This detailed fragmentation data is crucial for confirming the identity of the synthesized compound and identifying any impurities. GC-MS is also a valuable tool for analyzing complex mixtures containing chalcone-related structures. researchgate.net

Potential Applications and Functional Materials Derived from 2 3 Oxoprop 1 En 1 Yl Phenyl Benzoate Non Clinical Focus

Role as a Building Block in Complex Organic Synthesis

The chalcone (B49325) core of 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate (B1203000) is a well-established and privileged structure in synthetic chemistry. nih.gov Its reactivity allows it to serve as a starting point for constructing more complex molecular architectures. The synthesis of the basic chalcone structure is typically achieved through a Claisen-Schmidt condensation between an appropriate aldehyde and an aryl ketone. acs.orgnih.govnih.gov

The reactive α,β-unsaturated carbonyl group within the molecule is an ideal electrophilic site for reactions with various nucleophiles, making it an excellent scaffold for building diverse libraries of heterocyclic compounds. acs.orgnih.gov Chalcones are recognized as versatile intermediates for the synthesis of five- and six-membered heterocycles which are of significant interest in materials science and medicinal chemistry. nih.govnih.gov

By reacting with different reagents, the core structure can be transformed into a wide array of derivatives. For instance, reactions with hydrazines yield pyrazoles, with hydroxylamine (B1172632) lead to isoxazoles, and with urea (B33335) or thiourea (B124793) can produce pyrimidine (B1678525) derivatives like oxazines and thiazines. nih.govuobaghdad.edu.iqtsijournals.comresearchgate.net This versatility allows for the generation of large collections of structurally related compounds for screening and discovery purposes. The application of modern synthetic techniques like "click chemistry" to chalcone derivatives further expands the potential for creating complex and diverse molecular libraries, such as those containing 1,2,3-triazole moieties. frontiersin.org

| Reactant | Resulting Heterocycle | Reaction Type | Reference |

|---|---|---|---|

| Hydrazine / Substituted Hydrazines | Pyrazole / Pyrazoline | Condensation / Cyclization | nih.gov |

| Hydroxylamine | Isoxazole / Isoxazoline | Condensation / Cyclization | nih.govtsijournals.com |

| Urea | Pyrimidinone / Oxazine derivative | Cyclocondensation | tsijournals.comresearchgate.net |

| Thiourea | Pyrimidinethione / Thiazine derivative | Cyclocondensation | tsijournals.comresearchgate.net |

| Guanidine | Aminopyrimidine | Cyclocondensation | nih.gov |

| Organic Azides (via Click Chemistry) | 1,2,3-Triazole | Azide-Alkyne Cycloaddition | frontiersin.org |

Chalcones are naturally occurring compounds, often referred to as open-chain flavonoids, and serve as biosynthetic precursors to the entire flavonoid class of compounds in plants. acs.orgnih.gov This inherent link to natural products makes 2-(3-Oxoprop-1-en-1-yl)phenyl benzoate an attractive starting material for the synthesis of natural product analogs. The structural simplicity and ease of modification allow chemists to design and create synthetic chalcones with potentially enhanced properties compared to their natural counterparts. nih.govnih.gov These synthetic pathways can lead to novel compounds that mimic the core structure of flavonoids and other bioactive natural products, enabling the exploration of structure-activity relationships.

Monomeric Unit in Polymer Chemistry

The vinyl group within the propenone linker of this compound provides a polymerizable handle, while the chalcone moiety itself can act as a photo-responsive unit. This dual functionality makes it a candidate for creating specialized polymers and copolymers.

Chalcone-containing monomers, such as those derived from acrylamides and methacrylates, have been successfully polymerized using conventional free radical polymerization techniques. kpi.uaresearchgate.net Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are typically used to initiate the polymerization of the vinyl group, incorporating the chalcone unit as a pendant group along the polymer backbone. kpi.uaresearchgate.netresearchgate.net The resulting homopolymers or copolymers, often synthesized with other monomers like methyl methacrylate (B99206) or styrene, can be designed to combine the physical properties of the polymer backbone with the functional properties of the chalcone moiety. kpi.ua

To achieve polymers with well-defined architectures, including predetermined molecular weights and narrow molecular weight distributions, controlled radical polymerization (CRP) techniques are employed. sigmaaldrich.com Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two of the most powerful and versatile CRP methods. nih.govresearchgate.net

Atom Transfer Radical Polymerization (ATRP): This technique relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based, to control the concentration of active radical species. sigmaaldrich.comtcichemicals.com It is widely used for creating complex architectures like star polymers and for surface modification. sigmaaldrich.comtaylorandfrancis.com

Reversible Addition-Fragmentation chain-Transfer (RAFT): RAFT polymerization uses a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization via a reversible chain transfer process. sigmaaldrich.comtcichemicals.com It is compatible with a wide range of monomers and reaction conditions.

While specific studies on the RAFT or ATRP of this compound are not prevalent, these techniques are broadly applicable to vinyl monomers. A modified version of this compound, for example an acrylamide (B121943) derivative, could potentially be polymerized in a controlled manner using RAFT or ATRP to yield polymers with precise structural control. sigmaaldrich.comtaylorandfrancis.com

| Polymerization Technique | Key Features | Potential for Chalcone Monomers | Reference |

|---|---|---|---|

| Free Radical Polymerization (FRP) | Simple, robust, wide monomer scope. Broad molecular weight distribution. | Demonstrated for chalcone-based acrylates, methacrylates, and acrylamides. | kpi.uaresearchgate.net |

| Atom Transfer Radical Polymerization (ATRP) | Controlled molecular weight and low dispersity. Synthesizes complex architectures. Requires a catalyst. | Potentially applicable for creating well-defined polymers with pendant chalcone groups. | sigmaaldrich.comnih.govtaylorandfrancis.com |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) | Controlled molecular weight and low dispersity. Tolerant to a wide range of functional groups and solvents. | Potentially applicable for creating well-defined polymers with pendant chalcone groups. | sigmaaldrich.comnih.govtcichemicals.com |